molecular formula C12H12F3NO2 B13127251 Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B13127251
M. Wt: 259.22 g/mol
InChI Key: KICXEBAVPBJIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule. This can be done using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of hazardous conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its tetrahydroisoquinoline core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C12H12F3NO2/c1-18-11(17)10-5-8-4-9(12(13,14)15)3-2-7(8)6-16-10/h2-4,10,16H,5-6H2,1H3

InChI Key

KICXEBAVPBJIBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC(=C2)C(F)(F)F

Origin of Product

United States

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